
3,3-Difluoro-2-phenylpropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-phenylpropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2253631-10-4 . It has a molecular weight of 207.65 . The IUPAC name for this compound is 3,3-difluoro-2-phenyl-1-propanamine hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride is 1S/C9H11F2N.ClH/c10-9(11)8(6-12)7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3,3-Difluoro-2-phenylpropan-1-amine hydrochloride is a powder at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Amine Hydrofluorides in Dental Health
Amine hydrofluorides, including compounds similar to 3,3-Difluoro-2-phenylpropan-1-amine;hydrochloride, have been explored for their effects on dental health. These compounds are investigated for their potential to prevent caries and reduce pathogenic bacteria in periodontal pockets. Research has shown that certain amine fluoride gels can affect the viability of human polymorphonuclear leukocytes and the generation of superoxide anions, indicating their significant biological activity and potential clinical implications for dental applications (Knoll-Köhler & Stiebel, 2002).
Trifluoromethylation in Organic Synthesis
The trifluoromethyl group plays a crucial role in the design of pharmaceuticals and agrochemicals due to its electron-withdrawing properties and ability to influence molecular interactions. Methods for introducing CF3 groups into aryl substrates, as demonstrated by Cho et al., highlight the significance of fluorinated analogs, including difluoro-phenylpropanamine derivatives, in enhancing the properties of organic molecules for various applications. This research underscores the utility of such compounds in the development of new pharmaceuticals and agrochemicals (Cho et al., 2010).
Fluorine in Drug Design and Material Science
The difluoromethyl group is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups. Research by Zafrani et al. explores the druglike properties, hydrogen bonding, and lipophilicity of difluoromethyl anisoles and thioanisoles, providing insights into the rational design of drugs containing the difluoromethyl moiety. This work highlights the potential of 3,3-Difluoro-2-phenylpropan-1-amine;hydrochloride analogs in the development of new pharmaceuticals with optimized properties (Zafrani et al., 2017).
Photocatalytic Applications
The development of photocatalytic methods for the hydrodefluorination of polyfluorinated aromatics, as investigated by Senaweera et al., opens new avenues for accessing partially fluorinated arenes. This approach, starting with perfluoroarenes and selectively reducing C-F bonds, signifies the potential of fluorinated compounds, including difluoro derivatives, in materials science and the synthesis of complex molecules for industrial applications (Senaweera et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3,3-difluoro-2-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c10-9(11)8(6-12)7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFLLIVHNJPRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2253631-10-4 |
Source


|
| Record name | 3,3-difluoro-2-phenylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



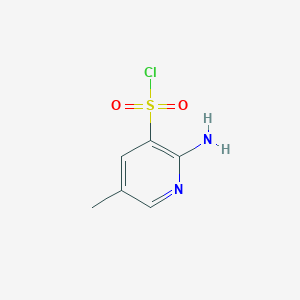
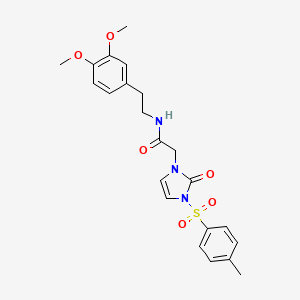



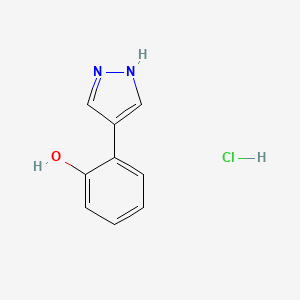
![4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2664716.png)
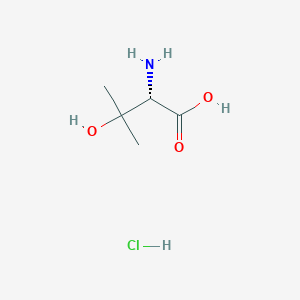
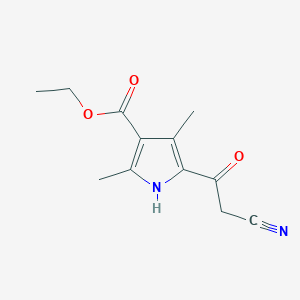
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664722.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2664725.png)